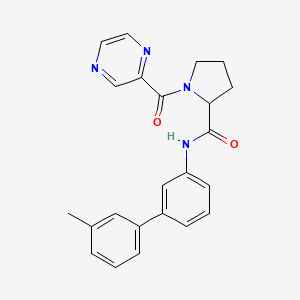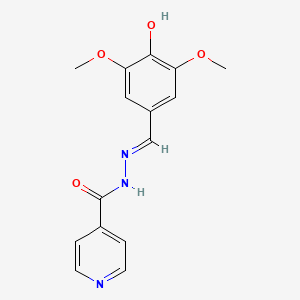
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide, also known as MBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects, as it was able to reduce neuronal damage in a mouse model of Parkinson's disease. Additionally, N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been shown to improve insulin sensitivity and reduce blood glucose levels in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide research. One direction is to further investigate its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide and to optimize its therapeutic potential.
Méthodes De Synthèse
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide can be synthesized through a multi-step process involving the reaction of 3-methylbiphenyl-4-carboxylic acid, pyrazine-2-carboxylic acid, and proline. The resulting compound is then subjected to a series of purification steps to obtain pure N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide.
Applications De Recherche Scientifique
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-5-2-6-17(13-16)18-7-3-8-19(14-18)26-22(28)21-9-4-12-27(21)23(29)20-15-24-10-11-25-20/h2-3,5-8,10-11,13-15,21H,4,9,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVZUSSNXCYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B6053693.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)
![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B6053771.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)